molecular formula C6H14ClNOS B3422084 2,2-Dimethylthiomorpholine 1-oxide hcl CAS No. 2402829-87-0

2,2-Dimethylthiomorpholine 1-oxide hcl

Cat. No.: B3422084
CAS No.: 2402829-87-0
M. Wt: 183.70 g/mol
InChI Key: IZXOPJVRALLHTG-UHFFFAOYSA-N
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Description

This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride typically involves the oxidation of 2,2-Dimethylthiomorpholine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine 1-oxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiomorpholine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethylthiomorpholine 1-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is exploited in both synthetic and biological applications, where it can modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthiomorpholine: The parent compound, which lacks the oxide group.

    Thiomorpholine 1-oxide: A similar compound with a different substitution pattern.

    Dimethyl sulfoxide (DMSO): A related sulfoxide with different chemical properties.

Uniqueness

2,2-Dimethylthiomorpholine 1-oxide hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6(2)5-7-3-4-9(6)8;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOPJVRALLHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402829-87-0
Record name 2,2-dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiomorpholine 1-oxide hcl
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2,2-Dimethylthiomorpholine 1-oxide hcl
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2,2-Dimethylthiomorpholine 1-oxide hcl
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2,2-Dimethylthiomorpholine 1-oxide hcl
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2,2-Dimethylthiomorpholine 1-oxide hcl
Reactant of Route 6
2,2-Dimethylthiomorpholine 1-oxide hcl

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